molecular formula C12H15NO3 B2662317 Ethyl [(2,5-dimethylphenyl)amino](oxo)acetate CAS No. 333319-63-4

Ethyl [(2,5-dimethylphenyl)amino](oxo)acetate

Cat. No.: B2662317
CAS No.: 333319-63-4
M. Wt: 221.256
InChI Key: VSSSSXRVTDMNBM-UHFFFAOYSA-N
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Description

Ethyl (2,5-dimethylphenyl)aminoacetate is a substituted oxamic acid ester with the molecular formula C₁₂H₁₅NO₃ and an approximate molecular weight of 237.26 g/mol. This compound features a 2,5-dimethylphenyl group attached to an oxoacetate backbone via an amino linkage.

Properties

IUPAC Name

ethyl 2-(2,5-dimethylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSSXRVTDMNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,5-dimethylphenyl)aminoacetate typically involves the reaction of 2,5-dimethylaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of ethyl (2,5-dimethylphenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,5-dimethylphenyl)aminoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields hydroxyl derivatives .

Scientific Research Applications

Ethyl (2,5-dimethylphenyl)aminoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,5-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are typically related to its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

a) Ethyl (2,6-Dimethylphenyl)aminoacetate

  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 237.26 g/mol
  • Key Differences: The 2,6-dimethyl substitution on the phenyl ring alters steric and electronic properties.
  • Applications : Used in synthesizing metal-organic frameworks (MOFs) due to its chelating properties .

b) (3,5-Dimethylphenyl)aminoacetic Acid

  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • Key Differences : The free carboxylic acid group (vs. an ethyl ester) increases polarity and hydrogen-bonding capacity, making it suitable for crystallization studies .

Functional Group Modifications

a) Ethyl (2-Methoxyphenyl)aminoacetate

  • Molecular Formula: C₁₁H₁₃NO₄
  • Molecular Weight : 223.23 g/mol
  • Key Differences : Replacement of methyl with methoxy groups introduces electron-donating effects, stabilizing resonance structures. This compound is a key intermediate in synthesizing indolin-2-one derivatives with reported antitumor activity .
  • Synthesis : Produced via nucleophilic acyl substitution using ethyl chlorooxalate and 2-methoxyaniline .

b) Ethyl 2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 298.32 g/mol

Structural Analogues with Bioactivity

a) Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate

  • Molecular Formula : C₂₁H₂₂N₂O₃
  • Molecular Weight : 350.41 g/mol
  • Key Differences : The diazepane ring introduces conformational flexibility, enabling interactions with biological targets like proteases .

b) N-{4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}acetamide

  • Molecular Formula : C₁₉H₁₈N₂O₂
  • Molecular Weight : 306.36 g/mol
  • Key Differences : The oxazole moiety enhances metabolic stability, making it a candidate for kinase inhibition studies .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Ethyl (2,5-dimethylphenyl)aminoacetate C₁₂H₁₅NO₃ 237.26 2,5-dimethylphenyl Antimicrobial intermediates
Ethyl (2,6-dimethylphenyl)aminoacetate C₁₂H₁₅NO₃ 237.26 2,6-dimethylphenyl MOF synthesis
Ethyl (2-methoxyphenyl)aminoacetate C₁₁H₁₃NO₄ 223.23 2-methoxyphenyl Antitumor intermediates

Biological Activity

Ethyl (2,5-dimethylphenyl)aminoacetate, with the molecular formula C12H15N3O3, is a compound that has garnered attention for its diverse biological activities. This compound is part of a broader class of substituted phenylamines and has been studied for its potential applications in medicinal chemistry and agriculture. Its unique structure, which includes an ethyl group, an amine functional group attached to a dimethylphenyl moiety, and an oxoacetate group, enhances its biological activity.

Antimicrobial Properties

Ethyl (2,5-dimethylphenyl)aminoacetate exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that it is effective against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound has been utilized in the synthesis of N-2,5-Dimethylphenylthioureido acid derivatives, which have shown promising results against methicillin-resistant strains and vancomycin-resistant enterococci .

Case Study: Antimicrobial Activity

A study focused on the synthesis of thiazole derivatives highlighted that compounds derived from ethyl (2,5-dimethylphenyl)aminoacetate demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains. Notably, one derivative exhibited greater efficacy than fluconazole against Candida auris, indicating its potential as a novel antimicrobial candidate .

Anticancer Activity

The anticancer potential of ethyl (2,5-dimethylphenyl)aminoacetate has also been explored. In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that certain derivatives showed selective cytotoxicity. For instance, modifications to the thiazole structure enhanced anticancer activity significantly in Caco-2 cells compared to A549 cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineViability Reduction (%)Significance (p-value)
Compound 1A54939.8%<0.001
Compound 2Caco-231.9%0.004
Compound 3Caco-220.6%<0.001

The biological activity of ethyl (2,5-dimethylphenyl)aminoacetate is attributed to its ability to interact with various molecular targets within microbial and cancerous cells. The presence of the oxo group allows for potential interactions with enzymes or receptors that may lead to inhibition or activation of specific metabolic pathways. The compound's structural features enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug development .

Applications in Drug Synthesis

Ethyl (2,5-dimethylphenyl)aminoacetate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is notably involved in the production of Spirotetramat, an insecticide used in agriculture, and Edoxaban, a direct oral anticoagulant used for stroke prevention and treatment of venous thromboembolism .

Table 2: Applications in Drug Synthesis

ApplicationCompoundRole
SpirotetramatInsecticideIntermediate
EdoxabanAnticoagulantPurification process

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